molecular formula C10H16Cl2N2O B1389927 3-(3-Pyridinyloxy)piperidine dihydrochloride CAS No. 1038351-48-2

3-(3-Pyridinyloxy)piperidine dihydrochloride

Cat. No.: B1389927
CAS No.: 1038351-48-2
M. Wt: 251.15 g/mol
InChI Key: AXZMZXDRJIBQRB-UHFFFAOYSA-N
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Description

3-(3-Pyridinyloxy)piperidine dihydrochloride is an organic compound with the molecular formula C10H16Cl2N2O. It is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Pyridinyloxy)piperidine dihydrochloride typically involves the reaction of 3-hydroxypyridine with piperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as solvent extraction, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(3-Pyridinyloxy)piperidine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

3-(3-Pyridinyloxy)piperidine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Pyridinyloxy)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(3-Pyridinyloxy)piperidine dihydrochloride include:

Uniqueness

This compound is unique due to its specific chemical structure and properties, which make it suitable for various research applications. Its dihydrochloride form enhances its solubility and stability, making it more effective in certain experimental conditions .

Properties

IUPAC Name

3-piperidin-3-yloxypyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-3-9(7-11-5-1)13-10-4-2-6-12-8-10;;/h1,3,5,7,10,12H,2,4,6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZMZXDRJIBQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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